4-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide
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Overview
Description
4-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound features a benzene ring substituted with a chloro group and a sulfonamide group, along with a phenyloxan moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide typically involves the following steps:
Formation of the phenyloxan moiety: This can be achieved through the reaction of phenol with epichlorohydrin under basic conditions to form 4-phenyloxirane.
Sulfonamide formation: The 4-phenyloxirane is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group on the benzene ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, e.g., methoxybenzene derivatives.
Oxidation: Sulfonic acids.
Reduction: Amines and alcohols.
Scientific Research Applications
4-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing new antibacterial agents.
Biological Studies: Investigated for its potential effects on enzyme inhibition and protein interactions.
Industrial Chemistry: Utilized in the synthesis of more complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of dihydrofolic acid, a precursor for folic acid, thereby inhibiting bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness
4-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide is unique due to its specific structural features, such as the presence of the phenyloxan moiety, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
4-chloro-N-[(4-phenyloxan-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S/c19-16-6-8-17(9-7-16)24(21,22)20-14-18(10-12-23-13-11-18)15-4-2-1-3-5-15/h1-9,20H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDBAZTVNARLIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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